(-)-Vanilmandelic acid

Vue d'ensemble

Description

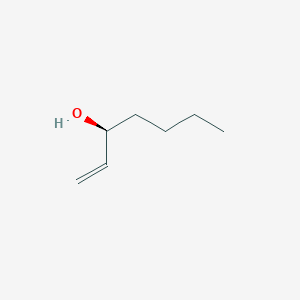

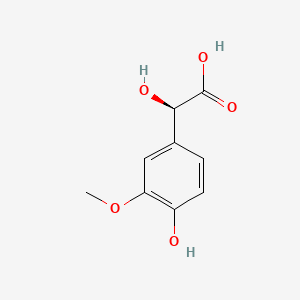

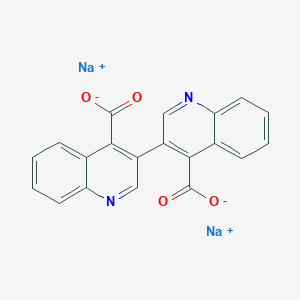

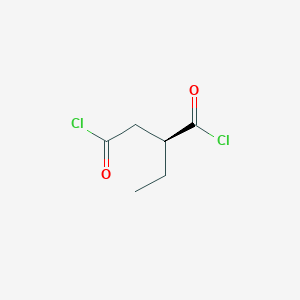

(-)-Vanilmandelic acid is a useful research compound. Its molecular formula is C9H10O5 and its molecular weight is 198.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neurotransmitter Metabolism and Mental Disorders (-)-Vanilmandelic acid (VMA) is a key metabolite of catecholamines. Studies have shown that substances like Alstonia boonei stem bark extract, which is used in traditional medicine for mental disorders, can significantly elevate VMA concentrations in the brain. This suggests a role for VMA in the treatment or understanding of psychiatric conditions (Oze et al., 2011).

Stress Response Monitoring VMA levels have been used to monitor the stress response. For example, in a study on the effects of different weaning modes on endocrine stress responses in patients, urinary VMA was found to be a significant marker. It was elevated in patients experiencing greater stress during and after weaning from mechanical ventilation (Koksal et al., 2003).

Analytical Methods in Neurotransmitter Research this compound is important in developing analytical methods for neurotransmitter metabolites. For instance, its detection and quantification using techniques like chemiluminescence and high-performance liquid chromatography (HPLC) are vital in understanding neurotransmitter dynamics in various conditions (Adcock et al., 2005).

Tumor Marker in Neuroblastoma VMA has been investigated as a potential tumor marker in neuroblastoma. Its levels, along with other markers, can help in the screening, diagnosis, prognosis, and monitoring of this pediatric cancer (Riley et al., 2004).

Biotechnological Applications In biotechnology, the pathways for VMA degradation and synthesis are explored for producing mandelic acid and its derivatives. These are valuable in pharmaceutical chemistry and as chiral resolving agents. Engineering bacterial pathways that involve VMA can lead to sustainable production methods for these chemicals (Martínková & Křen, 2018).

Cardiovascular Research VMA has been investigated for its protective effects against reperfusion injury in myocardial infarction. Studies on animal models suggest that VMA administration can reduce the severity of ventricular tachyarrhythmias and mortality rate during reperfusion, indicating its potential therapeutic role in heart conditions (Kolentinis et al., 2019).

Propriétés

IUPAC Name |

(2R)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQCWMIAEPEHNQ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H](C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41093-71-4 | |

| Record name | Vanilmandelic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041093714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VANILMANDELIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M19V3799SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is VMA considered an important biomarker?

A1: VMA is a major metabolite of epinephrine and norepinephrine. Abnormal levels of VMA in the urine can be indicators of certain disease states, including pheochromocytoma and neuroblastoma. []

Q2: How does VMA excretion change in individuals with pheochromocytoma?

A2: Individuals with pheochromocytoma often exhibit significantly elevated levels of VMA in their urine. [] This is because the tumor cells overproduce catecholamines, leading to increased breakdown and VMA excretion.

Q3: How reliable are urinary VMA measurements for diagnosing neuroblastoma?

A3: While elevated urinary VMA can indicate neuroblastoma, it's not foolproof. Studies have shown that a significant proportion of patients with neuroblastoma exhibit elevated urinary HVA (homovanillic acid) and/or VMA. [] Simultaneous measurement of both metabolites is recommended for increased diagnostic accuracy.

Q4: Are there alternative biomarkers for neuroblastoma detection?

A4: Yes, plasma dopa levels measured by radioenzymatic methods have shown promise as a potentially more reliable indicator compared to traditional urinary catecholamine measurements. []

Q5: Can VMA levels be used to monitor the effectiveness of neuroblastoma treatment?

A5: Yes, monitoring VMA levels can help assess treatment response. A decrease in VMA levels generally indicates a positive response to therapy. []

Q6: What analytical methods are commonly used to measure VMA levels?

A6: Several methods are employed for VMA analysis, including:

- Spectrophotometry: This widely used method offers a relatively simple and cost-effective approach for VMA quantification. []

- Gas Chromatography: This method offers high sensitivity and can be coupled with various detectors, including mass spectrometry, for enhanced specificity and accuracy. [, ]

- High-Performance Liquid Chromatography (HPLC): This versatile technique enables simultaneous determination of multiple catecholamines and their metabolites, including VMA, with high sensitivity and selectivity. [, , , ]

- Flow Injection Analysis with Chemiluminescence Detection: This method provides a simple, robust, and highly sensitive platform for VMA determination, suitable for clinical applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-1,4,7,10-tetraoxacyclododec-2-yl]methanol](/img/structure/B8253519.png)

![N-[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B8253570.png)